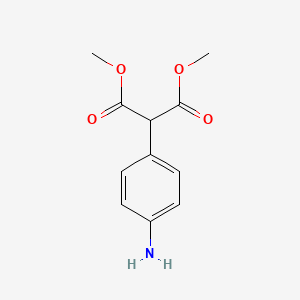

Dimethyl 2-(4-aminophenyl)malonate

Description

Significance of Aryl-Substituted Malonates in Chemical Synthesis

Aryl-substituted malonates are a class of organic compounds that have garnered considerable attention due to their versatility as intermediates in the synthesis of a wide array of more complex molecules. The malonate ester group, with its two electron-withdrawing ester functionalities, renders the alpha-carbon acidic. This acidity allows for easy deprotonation to form a stable enolate, which can then participate in a variety of carbon-carbon bond-forming reactions, most notably alkylation and acylation.

The direct attachment of an aryl group to this reactive alpha-carbon introduces a structural motif that is prevalent in numerous biologically active compounds and functional materials. For instance, α-aryl carboxylic acids, which can be derived from aryl-substituted malonates via hydrolysis and decarboxylation, are key components of many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, these malonates serve as crucial precursors in the synthesis of heterocyclic compounds, such as barbiturates and other pharmacologically relevant scaffolds, through condensation reactions. The development of efficient catalytic methods, including copper-catalyzed and palladium-catalyzed cross-coupling reactions, has further expanded the accessibility and utility of aryl-substituted malonates in organic synthesis.

The Strategic Role of the 4-Aminophenyl Moiety in Organic Transformations

The 4-aminophenyl group, a substituted aniline (B41778), is another strategically important functional group in organic synthesis. The primary aromatic amine is a versatile handle that can be readily transformed into a variety of other functional groups. One of the most significant reactions of the amino group is diazotization, where treatment with nitrous acid generates a highly reactive diazonium salt. This intermediate can then undergo a plethora of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce halides, cyano, hydroxyl, and other groups onto the aromatic ring.

Moreover, the amino group itself can act as a nucleophile in various coupling and condensation reactions. It can be acylated, alkylated, and used in the construction of nitrogen-containing heterocycles like quinolines, benzodiazepines, and pyrimidines. The para-substitution pattern of the amino group on the phenyl ring also influences the regioselectivity of further electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho positions. This directing effect, combined with the group's transformational flexibility, makes the 4-aminophenyl moiety a powerful tool for molecular design and elaboration.

Overview of Dimethyl 2-(4-aminophenyl)malonate as a Versatile Synthon

Dimethyl 2-(4-aminophenyl)malonate synergistically combines the functionalities of both the aryl-substituted malonate and the 4-aminophenyl group, creating a highly versatile and bifunctional synthon. This molecule possesses multiple reactive sites that can be addressed selectively under different reaction conditions, allowing for a stepwise and controlled construction of complex molecular architectures.

The malonate portion provides a nucleophilic center at the alpha-carbon for alkylation or acylation, while the ester groups can be hydrolyzed and decarboxylated to afford a substituted acetic acid derivative. Simultaneously, the 4-amino group on the phenyl ring offers a site for diazotization and subsequent functional group interconversion, or it can act as a nucleophile in cyclization reactions. This dual reactivity makes Dimethyl 2-(4-aminophenyl)malonate an ideal starting material for the synthesis of various heterocyclic systems. For example, intramolecular condensation or reactions with other bifunctional reagents can lead to the formation of quinolones, pyrimidines, and other fused ring systems of medicinal importance. The strategic placement of these functional groups within a single molecule allows for efficient and convergent synthetic routes to target compounds.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 183473-82-7 bldpharm.comhmdb.caatamanchemicals.comkeyorganics.net |

| Molecular Formula | C11H13NO4 bldpharm.comhmdb.cakeyorganics.net |

| Molecular Weight | 223.23 g/mol bldpharm.comatamanchemicals.com |

| Storage | Sealed in dry, 2-8°C bldpharm.com |

Due to the limited availability of published experimental data, spectroscopic information for Dimethyl 2-(4-aminophenyl)malonate is not widely reported. However, the expected spectral characteristics can be inferred from its structural components.

Predicted Spectroscopic Data:

| Spectrum | Predicted Features |

| ¹H NMR | Signals corresponding to aromatic protons (likely two doublets for the A2B2 system of the 1,4-substituted ring), a singlet for the methine proton, singlets for the two methyl ester groups, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups, aromatic carbons (with distinct shifts for the carbon bearing the amino group and the carbon attached to the malonate), the methine carbon, and the methyl carbons of the esters. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester groups, C-O stretching, and aromatic C-H and C=C stretching. |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(4-aminophenyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-10(13)9(11(14)16-2)7-3-5-8(12)6-4-7/h3-6,9H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDERUSRLTMBUMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Derivatization Chemistry of Dimethyl 2 4 Aminophenyl Malonate

Transformations at the Aromatic Amino Functionality

The presence of the primary aromatic amino group on the phenyl ring makes this part of the molecule a hub for various chemical modifications.

Nucleophilic Addition and Substitution Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in a variety of addition and substitution reactions. Aromatic amines, in general, are slightly less basic than aliphatic amines due to the delocalization of the lone pair into the aromatic ring. nih.gov However, they are still sufficiently nucleophilic to react with a range of electrophiles.

One of the key reactions involving the nucleophilic character of the amino group in compounds analogous to dimethyl 2-(4-aminophenyl)malonate is the initial step in the synthesis of quinolone structures. For instance, the related compound, diethyl 2-(((2-aminophenyl)amino)methylene)malonate, is formed through the reaction of an aniline (B41778) with a malonate derivative. nih.gov This highlights the ability of the amino group to attack an electrophilic carbon.

Acylation and Amide Bond Formation with Aromatic Amines

The amino group of dimethyl 2-(4-aminophenyl)malonate can readily undergo acylation to form amide bonds. This reaction is a fundamental transformation in organic synthesis and can be achieved using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net The formation of an amide bond significantly alters the electronic properties of the aromatic ring and provides a scaffold for further functionalization.

Enzymatic methods have also been developed for amide bond formation, offering a green and sustainable alternative. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective biocatalyst for the amidation of various carboxylic acids and amines. nih.gov While not specifically reported for dimethyl 2-(4-aminophenyl)malonate, this methodology has broad substrate scope. nih.gov The general principle involves the reaction of a carboxylic acid with an amine to form the corresponding amide. researchgate.net

| Acylating Agent | Catalyst/Conditions | Product Type |

| Acid Chlorides | Base (e.g., pyridine (B92270), triethylamine) | Amide |

| Acid Anhydrides | Often self-catalyzed or with a mild acid/base | Amide |

| Carboxylic Acids | Coupling agents (e.g., DCC, EDC) | Amide |

| Carboxylic Acids | Biocatalyst (e.g., CALB) | Amide |

Formation of Schiff Bases and Related Imines

The reaction of the primary aromatic amino group with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. ijfmr.comresearchgate.net This condensation reaction is typically reversible and often catalyzed by an acid or a base. ijfmr.com The formation of the C=N double bond is a versatile method for introducing new substituents and for the synthesis of various heterocyclic systems.

The synthesis of Schiff bases from aromatic amines, such as 2-(4-aminophenyl)acetonitrile, with various aromatic aldehydes has been reported to proceed efficiently at room temperature. researchgate.net The general reaction involves the condensation of an amine with a carbonyl compound, resulting in the formation of an imine and a molecule of water. researchgate.net

| Carbonyl Compound | Catalyst | Product |

| Aldehyde | Acid or Base | Schiff Base (Imine) |

| Ketone | Acid or Base | Schiff Base (Imine) |

Reactions Involving the Active Methylene (B1212753) and Ester Groups of the Malonate Moiety

The malonate portion of the molecule contains an active methylene group flanked by two ester functionalities, making it a versatile site for carbon-carbon bond formation and subsequent transformations.

Knoevenagel Condensation Reactions of Malonate Esters

The active methylene group of the malonate ester is acidic and can be deprotonated by a base to form a stable enolate. This enolate can then participate in Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgthermofisher.com The reaction is a nucleophilic addition of the active methylene compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation. nih.gov While specific examples with dimethyl 2-(4-aminophenyl)malonate are not prevalent in readily available literature, the reaction of diethyl malonate with various aldehydes is well-documented. tandfonline.com The reaction is typically catalyzed by a weak base, such as an amine, to avoid self-condensation of the aldehyde or ketone. wikipedia.org

| Aldehyde/Ketone | Base Catalyst | Product |

| Benzaldehyde | Piperidine/Pyridine | Benzylidene malonate derivative |

| Formaldehyde | Diethylamine | Bis-adduct |

Ester Hydrolysis and Subsequent Decarboxylation Pathways

The two ester groups of the malonate moiety can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid. chemicalbook.com This malonic acid derivative can then undergo decarboxylation upon heating, a reaction that is characteristic of compounds with two carboxylic acid groups attached to the same carbon atom. masterorganicchemistry.comyoutube.com

| Reaction | Reagents/Conditions | Intermediate/Product |

| Ester Hydrolysis | Aqueous acid or base | Malonic acid derivative |

| Decarboxylation | Heat | Carboxylic acid |

Desymmetrization and Enantioselective Modifications of Malonate Esters

The desymmetrization of prochiral malonic esters represents a powerful strategy for the synthesis of molecules bearing quaternary stereocenters. researchgate.net This approach divides the synthetic challenge into two distinct operations: the formation of the C-C bond and the subsequent enantioselective step. Disubstituted malonic esters, such as derivatives of Dimethyl 2-(4-aminophenyl)malonate, are attractive substrates for desymmetrization. researchgate.net These reactions can be achieved through various catalytic methods, leading to chiral monoesters with a quaternary stereocenter. researchgate.net

One prominent approach involves enzyme-catalyzed hydrolysis. For instance, pig liver esterase has been used to desymmetrize dimethyl methyl(phenyl)malonate. Computational models of the enzyme's active site suggest that the phenyl and methyl substituents fit into large and small hydrophobic pockets, respectively. This specific orientation places the pro-(S) ester group in proximity to the serine hydrolysis site, resulting in the (R)-configured product. researchgate.net

Another strategy is the reductive desymmetrization of malonic esters. This can be initiated by an enantioselective hydrosilylation of one of the ester groups, catalyzed by a dinuclear zinc complex with an unsymmetrical tetradentate chiral ligand. researchgate.net This process generates a chiral intermediate that can then be further transformed. researchgate.net

Nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids provides an efficient route to chiral cyclopent-2-enones. researchgate.net This reaction is catalyzed by a chiral phosphinooxazoline/nickel complex and is facilitated by the reversible E/Z isomerization of an alkenylnickel intermediate. researchgate.net This methodology has proven effective for a range of substrates, yielding products in good yields and high enantioselectivities. researchgate.net

The development of catalytic enantioselective methods to access chiral organophosphorus compounds is also of significant interest. A two-stage catalytic strategy has been developed for the synthesis of diverse enantioenriched P(V) compounds. This involves an initial enantioselective nucleophilic desymmetrization enabled by a bifunctional iminophosphorane superbase, followed by enantiospecific diversification of the resulting intermediate. nih.gov

Interactive Data Table: Examples of Desymmetrization Reactions of Malonate Esters

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Pig Liver Esterase | Dimethyl methyl(phenyl)malonate | Chiral monoester | Enzyme-catalyzed hydrolysis |

| Dinuclear Zinc Complex | Malonic Ester | Chiral Aldehyde/Alcohol | Reductive desymmetrization |

| Chiral Phosphinooxazoline/Nickel Complex | Alkynyl malonate ester | Chiral cyclopent-2-enone | Arylative cyclization |

| Bifunctional Iminophosphorane | Phosphonate Ester | Enantioenriched P(V) compounds | Nucleophilic desymmetrization |

Intramolecular Cyclization and Annulation Reactions

Formation of Oxindole (B195798) Scaffolds via Intramolecular Aminolysis

The intramolecular aminolysis of 2-(aminophenyl)malonate derivatives is a key method for the synthesis of 3,3-disubstituted oxindoles. Density functional theory (DFT) calculations on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to t-butyl 3-methyloxindole-3-carboxylate have shown that the reaction is significantly influenced by the choice of acid catalyst. nih.gov Acetic acid-assisted protonation of the carbonyl oxygen atom was found to lower the activation Gibbs free energy more effectively than methanol-assisted pathways. nih.gov

Experimental studies have confirmed that the concentration of the reaction plays a crucial role in the formation of the oxindole. nih.gov These findings suggest that the reaction mechanism may differ at low and high concentrations. The development of highly enantioselective methods for this transformation remains an area of active research, with the need for novel chiral acids to achieve high enantioselectivity in concentrated reaction conditions. nih.gov

Quinoline (B57606) and Related Heterocycle Synthesis (e.g., Gould-Jacobs Type Reactions)

The Gould-Jacobs reaction is a well-established and important method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.orgmdpi.com The reaction typically begins with the condensation of an aniline, such as Dimethyl 2-(4-aminophenyl)malonate, with an alkoxymethylenemalonic ester or an acylmalonic ester. wikipedia.org This initial step forms an anilidomethylenemalonic ester intermediate.

Subsequent thermal cyclization, a 6-electron process, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline, which predominantly exists in its 4-oxo tautomeric form. wikipedia.org Saponification of the ester group followed by decarboxylation yields the corresponding 4-hydroxyquinoline. wikipedia.org The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position. wikipedia.org

The regioselectivity of the Gould-Jacobs reaction is a critical aspect, influenced by both steric and electronic factors. mdpi.com When using asymmetrically substituted anilines, the cyclization can occur at either of the two ortho positions, potentially leading to a mixture of products. mdpi.com This method has been instrumental in the synthesis of various commercially available drugs, including antibiotics like nalidixic acid and norfloxacin. mdpi.com

Interactive Data Table: Key Steps in the Gould-Jacobs Reaction

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1. Condensation | Aniline derivative, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | Formation of a C-N bond |

| 2. Cyclization | Anilidomethylenemalonic ester | 4-hydroxy-3-carboalkoxyquinoline | 6-electron cyclization |

| 3. Saponification | 4-hydroxy-3-carboalkoxyquinoline | 4-hydroxyquinoline-3-carboxylic acid | Ester hydrolysis |

| 4. Decarboxylation | 4-hydroxyquinoline-3-carboxylic acid | 4-hydroxyquinoline | Removal of the carboxyl group |

Other Cyclocondensation and Ring-Closing Transformations to Heterocyclic Systems

Dimethyl 2-(4-aminophenyl)malonate and related malonic acid derivatives are versatile reagents in cyclocondensation reactions for the synthesis of a wide variety of heterocyclic systems. nih.govresearchgate.net These reactions often involve the reaction of the malonate with a 1,3-dinucleophile to form five-, six-, or seven-membered rings. nih.govresearchgate.net The resulting "malonyl heterocycles" typically contain a 1,3-dicarbonyl moiety or its enol tautomer. nih.govresearchgate.net

For instance, less reactive malonyl derivatives like diethyl malonates can react with dinucleophiles such as amidines and ureas at elevated temperatures or in the presence of a base to yield barbituric acids. nih.govresearchgate.net Similarly, reaction with 2-aminopyridine (B139424) leads to the formation of pyrido[1,2-a]pyrimidine-2,4-diones. nih.govresearchgate.net

The reactivity of the malonate can be enhanced by converting it to more reactive species like (chlorocarbonyl)ketenes or bis(2,4,6-trichlorophenyl) malonates. nih.govresearchgate.net These activated forms can undergo cyclocondensation reactions under milder conditions. For example, bis(2,4,6-trichlorophenyl) malonates react readily with 2-cyanomethylbenzimidazole to form pyrido[1,2-a]benzimidazoles. nih.gov

Multicomponent reactions (MCRs) provide an efficient route to highly functionalized heterocyclic compounds. nih.gov These reactions, where multiple starting materials react in a single pot, are known for their high atom economy and efficiency. Phosphonate-containing reagents are often used in MCRs to synthesize a wide array of phosphorylated heterocycles. nih.gov For example, a three-component reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate, catalyzed by CuI, yields 1,2-dihydroisoquinolin-1-ylphosphonates. nih.gov

Applications of Dimethyl 2 4 Aminophenyl Malonate As an Organic Building Block

Construction of Diverse Heterocyclic Systems

The reactivity of dimethyl 2-(4-aminophenyl)malonate lends itself to the construction of various heterocyclic systems, which are core scaffolds in many biologically active compounds.

Synthesis of Nitrogen-Containing Heterocycles

The presence of the amino group and the active methylene (B1212753) group in dimethyl 2-(4-aminophenyl)malonate makes it an ideal starting material for the synthesis of nitrogen-containing heterocycles. These include pyridines, quinolines, pyrazoles, and chromenopyridines. nih.govnih.govnih.govbaranlab.orgki.semdpi.comresearchgate.netbeilstein-journals.orgnih.gov

Pyridines and Quinolines: The synthesis of pyridines often involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org While direct reactions with dimethyl 2-(4-aminophenyl)malonate are not explicitly detailed in the provided context, its structural motifs are relevant to established pyridine (B92270) and quinoline (B57606) synthesis strategies. baranlab.orgsci-hub.senih.gov For instance, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline (B41778), an aldehyde, and pyruvic acid, highlights the utility of aniline derivatives in forming quinoline rings. sci-hub.se

Pyrazoles: Pyrazoles, five-membered rings with two adjacent nitrogen atoms, are readily synthesized from various precursors. hilarispublisher.comorganic-chemistry.org The reaction of hydrazines with 1,3-dicarbonyl compounds is a common method. hilarispublisher.comnih.gov Although a direct synthesis of pyrazoles using dimethyl 2-(4-aminophenyl)malonate is not described, the compound's structure suggests its potential as a synthon in multicomponent reactions leading to pyrazole (B372694) derivatives. beilstein-journals.orgnih.gov

Chromenopyridines: This class of compounds, containing a fused chromene and pyridine ring system, exhibits a broad spectrum of biological activities. nih.govnih.gov Multicomponent reactions are a powerful tool for their synthesis. mdpi.comnih.gov A notable example is the reaction of salicylaldehyde, a malononitrile (B47326) dimer, and dimethyl malonate, which yields a complex chromenopyridine derivative. mdpi.com This highlights the potential of malonate derivatives in constructing such intricate heterocyclic frameworks.

| Heterocycle | General Synthetic Approach | Relevance of Dimethyl 2-(4-aminophenyl)malonate |

| Pyridines | Condensation of 1,5-dicarbonyls with ammonia derivatives. baranlab.org | The aniline moiety can serve as the nitrogen source in pyridine ring formation. |

| Quinolines | Doebner reaction (aniline, aldehyde, pyruvic acid). sci-hub.se | The aminophenyl group is a key structural unit for quinoline synthesis. |

| Pyrazoles | Reaction of hydrazines with 1,3-dicarbonyls. hilarispublisher.comnih.gov | Can act as a building block in multicomponent reactions for pyrazole synthesis. beilstein-journals.orgnih.gov |

| Chromenopyridines | Multicomponent reactions involving salicylaldehydes and malononitriles. nih.govmdpi.comnih.gov | The malonate functionality is a key component in the synthesis of these fused systems. |

Synthesis of Oxygen-Containing Heterocycles

Dimethyl 2-(4-aminophenyl)malonate is also a precursor for oxygen-containing heterocycles, most notably oxindoles.

Oxindoles: A process for preparing 2-oxindoles involves the reaction of a 2-halonitroarene with a malonate diester anion to form a 2-nitroarylmalonate diester. This intermediate is then converted to the 2-oxindole through catalytic hydrogenation with in situ cyclization and hydrolysis/decarboxylation. google.com This method provides an efficient route to oxindole (B195798) scaffolds, which are present in numerous pharmaceuticals.

Precursor for Complex Molecular Architectures

The utility of dimethyl 2-(4-aminophenyl)malonate extends beyond simple heterocycles to the synthesis of more complex and pharmaceutically relevant molecular scaffolds.

Role in the Synthesis of Advanced Organic Scaffolds with Pharmaceutical Relevance

The structural features of dimethyl 2-(4-aminophenyl)malonate make it an important intermediate in the synthesis of compounds with potential therapeutic applications. Its ability to participate in the formation of diverse heterocyclic systems, such as chromenopyridines, which are known for their wide range of bioactivities, underscores its pharmaceutical relevance. nih.gov

Integration into Multi-Component Reaction Sequences for Molecular Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. Dimethyl 2-(4-aminophenyl)malonate and related malonate derivatives are valuable components in such reactions. mdpi.comnih.govmdpi.com For example, the one-pot synthesis of chromenopyridine derivatives demonstrates the power of MCRs in rapidly generating molecular complexity from simple precursors, including a malonate. mdpi.com

Utilization in Specialty Chemical Synthesis and Agrochemical Intermediates

While the primary focus of the available information is on pharmaceutical applications, the reactivity of dimethyl 2-(4-aminophenyl)malonate suggests its potential use in the synthesis of specialty chemicals and as an intermediate for agrochemicals. The synthesis of various heterocyclic compounds, which are not only pharmaceutically important but also prevalent in agrochemicals, points to this possibility. nih.gov

Computational and Mechanistic Investigations of Dimethyl 2 4 Aminophenyl Malonate Transformations

Density Functional Theory (DFT) Studies on Reaction Pathways and Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. It allows for the detailed exploration of reaction pathways, providing a theoretical framework to complement experimental findings.

DFT calculations are instrumental in elucidating the step-by-step mechanisms of chemical reactions involving Dimethyl 2-(4-aminophenyl)malonate. These calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, in acid-catalyzed cyclization reactions, a common transformation for aminophenyl malonates, DFT can be used to model the protonation steps and subsequent intramolecular ring-closure.

A relevant study on a similar compound, di-t-butyl 2-(2-aminophenyl)-2-methyl malonate, demonstrated that acid-assisted protonation of a carbonyl oxygen atom significantly lowers the activation Gibbs free energy for cyclization compared to other pathways. nih.gov This suggests that for Dimethyl 2-(4-aminophenyl)malonate, a similar mechanism would be at play, where an acid catalyst facilitates the formation of an oxindole (B195798) derivative. The transition state for such a reaction would involve the nucleophilic attack of the amino group onto the carbonyl carbon, a process that can be precisely modeled using DFT to determine its geometry and energy.

Table 1: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Cyclization of Dimethyl 2-(4-aminophenyl)malonate

| Species | Relative Energy (kcal/mol) |

| Reactant (Dimethyl 2-(4-aminophenyl)malonate + H+) | 0.0 |

| Protonated Intermediate | -5.2 |

| Transition State | +15.8 |

| Product (Cyclized Oxindole Derivative) | -10.4 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values would require specific DFT calculations for this molecule.

Beyond mapping reaction pathways, DFT can analyze the subtle non-covalent interactions that influence the stability of molecules and the course of reactions. These include both intermolecular interactions (between different molecules) and intramolecular interactions (within the same molecule). For Dimethyl 2-(4-aminophenyl)malonate, the amino group and the ester functionalities can participate in hydrogen bonding, both with solvent molecules (intermolecular) and potentially within the molecule itself (intramolecular), depending on its conformation.

DFT calculations, often combined with methodologies like Atoms in Molecules (AIM) or Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions. researchgate.net For example, in a protic solvent, the amino group can act as a hydrogen bond donor, while the carbonyl oxygens of the malonate group can act as hydrogen bond acceptors. These intermolecular interactions can stabilize the reactant and influence the energy barrier of a reaction. Intramolecularly, a weak hydrogen bond could exist between the N-H of the amino group and a carbonyl oxygen, influencing the conformational preferences of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.org The energies and shapes of these orbitals provide crucial information about where and how a molecule is likely to react.

For Dimethyl 2-(4-aminophenyl)malonate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, making these sites nucleophilic. The LUMO, conversely, would be centered on the electron-deficient carbonyl carbons of the malonate group, marking them as the primary electrophilic sites.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net In a reaction, the interaction between the HOMO of a nucleophile and the LUMO of an electrophile is the most significant stabilizing interaction that drives the reaction forward. pku.edu.cn For example, in an electrophilic aromatic substitution reaction, the HOMO of Dimethyl 2-(4-aminophenyl)malonate would interact with the LUMO of the incoming electrophile.

Table 2: Conceptual Frontier Molecular Orbital Properties of Dimethyl 2-(4-aminophenyl)malonate

| Molecular Orbital | Primary Localization | Chemical Character |

| HOMO | Aniline (B41778) Ring, Amino Group | Nucleophilic |

| LUMO | Malonate Carbonyl Groups | Electrophilic |

Spectroscopic Characterization in Mechanistic and Structural Studies (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques provide the experimental data necessary to identify molecules and to probe their structure and bonding, which is essential for confirming the results of computational studies and for elucidating reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of Dimethyl 2-(4-aminophenyl)malonate and its reaction products. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the connectivity of atoms. For instance, the protons on the aromatic ring would appear as a characteristic pattern, and the chemical shifts of the methoxy (B1213986) and methine protons of the malonate moiety would be distinct. In mechanistic studies, NMR can be used to monitor the progress of a reaction and to identify any intermediates that may be present in detectable concentrations.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. The IR spectrum of Dimethyl 2-(4-aminophenyl)malonate would show characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretches of the ester groups, and the C-H and C=C stretches of the aromatic ring. Changes in these bands during a reaction, such as the disappearance of the N-H stretches and the appearance of an amide C=O stretch, can provide clear evidence for a cyclization reaction.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak in the mass spectrum of Dimethyl 2-(4-aminophenyl)malonate would confirm its molecular weight. The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can give clues about its structure. For example, the loss of a methoxy group or the cleavage of the bond between the aromatic ring and the malonate group would result in characteristic fragment ions. researchgate.net

Table 3: Expected Spectroscopic Data for Dimethyl 2-(4-aminophenyl)malonate

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals for aromatic protons, amino protons, methine proton, and methoxy protons. |

| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons, methine carbon, and methoxy carbons. |

| IR Spectroscopy | N-H stretching bands (amine), C=O stretching band (ester), C-O stretching bands, and aromatic C-H and C=C bands. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation pattern. |

Advanced Analytical Methodologies for Characterization and Detection of Dimethyl 2 4 Aminophenyl Malonate and Its Derivatives

Strategies for Enhanced Detection and Separation

The primary challenge in analyzing Dimethyl 2-(4-aminophenyl)malonate lies in its moderate polarity and the presence of a primary aromatic amine group, which may not ionize efficiently under all mass spectrometric conditions. To address this, chemical derivatization is a widely adopted strategy to improve both chromatographic retention and detection sensitivity. researchgate.net

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a powerful technique for the analysis of a wide range of compounds. nih.gov For aromatic amines like Dimethyl 2-(4-aminophenyl)malonate, derivatization can significantly enhance performance. nih.gov Similarly, supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS) is an increasingly popular technique for the analysis of both polar and non-polar compounds, and derivatization can also be beneficial here. tandfonline.com

Several classes of derivatization reagents are applicable to the primary amine group of Dimethyl 2-(4-aminophenyl)malonate:

Acylating Reagents: Reagents like benzoyl chloride can be used to derivatize primary and secondary amines. nih.gov This reaction introduces a non-polar benzoyl group, which can improve retention in reversed-phase chromatography and enhance ionization efficiency.

Carbamate-forming Reagents: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a well-established reagent that reacts with primary and secondary amines to form highly fluorescent and readily ionizable derivatives. acs.org This makes it particularly suitable for enhancing detection in both fluorescence and mass spectrometric detectors.

Dansyl Chloride: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) reacts with primary and secondary amines to yield highly fluorescent and easily ionizable sulfonamide derivatives. While effective, the derivatization process can sometimes require longer reaction times and heated conditions. nih.gov

Other Reagents: A variety of other reagents targeting the amine functional group can be employed, each with its own advantages in terms of reaction conditions, stability of the derivative, and the degree of signal enhancement in mass spectrometry.

The choice of derivatization reagent will depend on the specific analytical requirements, such as the desired sensitivity, the complexity of the sample matrix, and the chromatographic method being used (LC-MS or SFC-MS). For SFC-MS, the addition of basic additives to the mobile phase or sample diluent can also improve the peak shape and resolution of basic compounds like Dimethyl 2-(4-aminophenyl)malonate, sometimes reducing the need for pre-column derivatization. chromatographyonline.com

Table 1: Potential Derivatization Reagents for Dimethyl 2-(4-aminophenyl)malonate

| Reagent Class | Example Reagent | Target Functional Group | Potential Advantages for LC-MS/SFC-MS |

|---|---|---|---|

| Acylating Reagents | Benzoyl Chloride | Primary Aromatic Amine | Improved reversed-phase retention, enhanced ionization. nih.gov |

| Carbamate-forming Reagents | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary Aromatic Amine | Highly fluorescent and ionizable derivatives, good for sensitive detection. acs.org |

| Sulfonylating Reagents | Dansyl Chloride | Primary Aromatic Amine | Produces highly fluorescent and ionizable derivatives. nih.gov |

Electrospray ionization (ESI) is a soft ionization technique widely used in LC-MS. The efficiency of ionization is highly dependent on the analyte's ability to acquire a charge in solution. nih.gov While the amino group of Dimethyl 2-(4-aminophenyl)malonate can be protonated in the positive ion mode, its basicity may not be sufficient for optimal ionization efficiency, especially at low concentrations.

Chemical derivatization plays a pivotal role in enhancing ionization efficiency by introducing a more readily ionizable moiety into the molecule. researchgate.net For instance, derivatization with reagents containing a quaternary amine group, such as N-alkylnicotinic acid N-hydroxysuccinimide esters (Cn-NA-NHS), can introduce a permanent positive charge, significantly boosting the signal in positive ion ESI-MS. nih.gov This approach not only increases the charge on the analyte but can also enhance its migration to the surface of the electrospray droplets, further improving ionization. nih.gov

The introduction of a group with a high proton affinity, such as a tertiary amine, through derivatization can also lead to a substantial increase in signal intensity. The derivatization of amino compounds often leads to analytes with excellent chromatographic and mass spectrometric detection properties, allowing for robust and reproducible quantification. acs.org

Applications of High-Resolution Spectroscopic Techniques for Structural Elucidation

Beyond detection and quantification, the unambiguous structural confirmation of Dimethyl 2-(4-aminophenyl)malonate and its derivatives relies on high-resolution spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. omicsonline.org For a compound like Dimethyl 2-(4-aminophenyl)malonate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. For a para-substituted benzene (B151609) ring, a characteristic splitting pattern is often observed in the aromatic region (typically δ 7-9 ppm). youtube.comjove.com The protons of the two methoxy (B1213986) groups of the malonate ester would appear as a singlet, and the methine proton on the malonic center would also produce a distinct signal.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The aromatic carbons typically resonate in the δ 110-160 ppm region. jove.com The carbonyl carbons of the ester groups would appear at a lower field.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing the connectivity within the molecule. numberanalytics.comyoutube.com

COSY would show correlations between adjacent protons, helping to confirm the substitution pattern of the aromatic ring.

HSQC correlates protons directly to the carbons they are attached to.

HMBC reveals long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for connecting the aminophenyl group to the malonate moiety.

Vibrational Spectroscopy (FT-IR and Raman):

Fourier-transform infrared (FT-IR) and Raman spectroscopy provide complementary information about the functional groups present in a molecule. sapub.orggatewayanalytical.com

FT-IR Spectroscopy: The FT-IR spectrum of Dimethyl 2-(4-aminophenyl)malonate would show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹ for aromatic esters), and the C-O stretching of the esters. spectroscopyonline.comspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable information about the aromatic ring and the carbon-carbon framework of the molecule. researchgate.net

By combining the data from these high-resolution spectroscopic techniques, a comprehensive and unambiguous structural elucidation of Dimethyl 2-(4-aminophenyl)malonate and its derivatives can be achieved.

Table 2: Key Spectroscopic Data for the Structural Elucidation of Dimethyl 2-(4-aminophenyl)malonate (Predicted)

| Spectroscopic Technique | Key Feature | Expected Chemical Shift / Wavenumber Range | Structural Information Provided |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm | Substitution pattern of the benzene ring. youtube.comwisc.edu |

| Methine Proton (-CH) | δ 4.0 - 5.0 ppm | Presence of the malonate methine group. | |

| Methyl Protons (-OCH₃) | δ 3.5 - 4.0 ppm | Presence of the two methyl ester groups. | |

| Amine Protons (-NH₂) | Broad signal, variable | Presence of the primary amine group. | |

| ¹³C NMR | Carbonyl Carbons (C=O) | δ 165 - 175 ppm | Presence of the ester carbonyl groups. jove.com |

| Aromatic Carbons | δ 110 - 150 ppm | Carbon framework of the benzene ring. jove.com | |

| Methoxy Carbons (-OCH₃) | δ 50 - 60 ppm | Presence of the methyl ester groups. | |

| FT-IR | N-H Stretch | 3300 - 3500 cm⁻¹ | Primary amine group. sapub.org |

| C=O Stretch | ~1730 cm⁻¹ | Ester carbonyl group. spectroscopyonline.com | |

| C-O Stretch | 1100 - 1300 cm⁻¹ | Ester C-O bond. spectroscopyonline.com | |

| 2D NMR (COSY, HSQC, HMBC) | Cross-peaks | N/A | Connectivity of atoms, confirming the overall structure. numberanalytics.comyoutube.com |

Future Directions and Emerging Research Avenues for Dimethyl 2 4 Aminophenyl Malonate

Development of Novel Catalytic Systems for Efficient Transformations

The transformation of Dimethyl 2-(4-aminophenyl)malonate is poised to benefit significantly from the development of innovative catalytic systems. These systems aim to provide milder reaction conditions, higher efficiency, and greater selectivity for a variety of chemical modifications.

One promising area is the advancement of palladium-catalyzed cross-coupling reactions . While traditional methods often require harsh conditions, modern palladium catalysts, particularly those employing sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands, have shown remarkable efficacy in the arylation of malonates and cyanoesters with aryl bromides and chlorides. nih.govresearchgate.net These catalysts facilitate reactions with a broad scope of substrates, including electron-rich and sterically hindered aryl halides, under milder conditions. nih.gov The application of such systems to Dimethyl 2-(4-aminophenyl)malonate could enable the direct introduction of various aryl or heteroaryl substituents at the alpha-carbon, thus rapidly diversifying the molecular architecture. Research into optimizing catalyst loading, even to parts-per-million (ppm) levels, is a key trend to enhance the economic and environmental viability of these processes. acs.org

Copper-catalyzed arylation presents another mild and general method for the synthesis of α-aryl malonates. nih.gov Systems utilizing copper(I) iodide with ligands like 2-phenylphenol (B1666276) have demonstrated success in coupling aryl iodides with diethyl malonate. nih.gov Adapting these copper-based systems for Dimethyl 2-(4-aminophenyl)malonate could offer a cost-effective and less toxic alternative to palladium catalysis for certain transformations.

Furthermore, the field of photoredox catalysis is opening new avenues for the functionalization of amines and related compounds. nih.govrsc.orgnih.gov Visible light-induced photoredox catalysis can generate radical intermediates under exceptionally mild conditions, enabling unique bond formations. youtube.com For instance, the deaminative functionalization of primary amines has been achieved through photoredox catalysis, transforming them into alkylating agents. nih.gov This suggests the potential to activate the amino group of Dimethyl 2-(4-aminophenyl)malonate for novel coupling reactions. Additionally, photoredox catalysis has been employed for the oxidative functionalization of N-aryl tetrahydroisoquinolines, indicating its applicability to complex amine-containing molecules. nih.gov

| Catalytic System | Potential Transformation of Dimethyl 2-(4-aminophenyl)malonate | Advantages |

| Palladium-Catalysis | α-Arylation, α-Vinylation, α-Alkylation | High efficiency, broad substrate scope, mild conditions with advanced ligands. nih.govresearchgate.net |

| Copper-Catalysis | α-Arylation | Cost-effective, lower toxicity compared to palladium. nih.gov |

| Photoredox Catalysis | C-N bond functionalization, radical additions | Extremely mild conditions, novel reactivity patterns, environmentally benign. nih.govrsc.orgnih.gov |

Integration into Sustainable Synthetic Processes (e.g., Flow Chemistry, Green Solvents)

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using environmentally benign materials. Dimethyl 2-(4-aminophenyl)malonate is a candidate for integration into such sustainable processes.

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. youtube.com The continuous nature of flow synthesis allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities. rsc.orgmdpi.com The synthesis of p-aminophenol, a related compound, has been successfully demonstrated in continuous-flow systems, highlighting the feasibility of applying this technology to the synthesis and transformation of Dimethyl 2-(4-aminophenyl)malonate. researchgate.netresearchgate.net For instance, N-acylation and other modifications of the amino group could be performed efficiently and safely in a flow reactor. researchgate.net

The selection of green solvents is another critical aspect of sustainable synthesis. Traditional volatile organic compounds (VOCs) are being replaced by more environmentally friendly alternatives. rsc.org Research into the use of green solvents for reactions like the malonic ester synthesis is ongoing. vaia.com Solvents such as water, supercritical CO₂, ionic liquids, and bio-derived solvents are being explored to reduce the environmental impact of chemical processes. rsc.org The solubility and reactivity of Dimethyl 2-(4-aminophenyl)malonate in various green solvents would be a valuable area of study to facilitate its use in sustainable manufacturing.

| Sustainable Process | Application to Dimethyl 2-(4-aminophenyl)malonate | Key Benefits |

| Flow Chemistry | Synthesis and subsequent functionalization (e.g., N-acylation, coupling reactions). researchgate.net | Improved safety, enhanced process control, scalability, higher yields. youtube.com |

| Green Solvents | Use as reaction media for synthesis and transformations. | Reduced environmental impact, lower toxicity, potential for catalyst recycling. rsc.orgvaia.com |

Exploration of New Chemical Space via Complex and Stereoselective Reactions

The unique structure of Dimethyl 2-(4-aminophenyl)malonate makes it an attractive starting material for the synthesis of complex molecules and for exploring new areas of chemical space.

The presence of a prochiral center at the α-carbon opens the door to stereoselective reactions . The development of methods for the enantioselective alkylation of malonates is a significant area of research. nih.gov Phase-transfer catalysis using chiral catalysts has been shown to be highly effective for the asymmetric α-alkylation of malonate derivatives, yielding products with high enantiomeric excess. nih.gov Enzyme-catalyzed reactions also offer a powerful tool for achieving high stereoselectivity. acs.org Lipases, for instance, can be used for the enantioselective synthesis of chiral malonic acid half-esters. acs.org Applying these stereoselective methods to Dimethyl 2-(4-aminophenyl)malonate could lead to the synthesis of a wide range of chiral building blocks for the pharmaceutical and agrochemical industries.

Furthermore, Dimethyl 2-(4-aminophenyl)malonate can serve as a versatile precursor in the synthesis of complex heterocyclic systems . The malonate moiety is well-known for its utility in cyclocondensation reactions to form six-membered heterocycles. The amino group on the phenyl ring can also participate in cyclization reactions, leading to the formation of various nitrogen-containing heterocycles. The combination of these reactive sites within a single molecule provides a platform for the one-pot or sequential synthesis of complex polycyclic structures.

The classic malonic ester synthesis itself is a powerful tool for creating substituted acetic acids. wikipedia.orglibretexts.orgmasterorganicchemistry.compatsnap.com By alkylating the α-carbon of Dimethyl 2-(4-aminophenyl)malonate and subsequently hydrolyzing and decarboxylating, a variety of novel α-(4-aminophenyl) substituted carboxylic acids can be prepared. These products can then be further elaborated into more complex molecules.

| Research Avenue | Synthetic Approach | Potential Outcomes |

| Stereoselective Synthesis | Chiral phase-transfer catalysis, enzymatic resolutions. nih.govacs.org | Access to enantiomerically pure α-substituted (4-aminophenyl)malonates and their derivatives. |

| Complex Molecule Synthesis | Cyclocondensation reactions, multi-component reactions. researchgate.net | Formation of novel heterocyclic scaffolds and polycyclic systems. |

| Malonic Ester Synthesis | α-Alkylation followed by hydrolysis and decarboxylation. wikipedia.orglibretexts.org | Preparation of a diverse range of α-(4-aminophenyl) substituted carboxylic acids. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 2-(4-aminophenyl)malonate, and how can reaction conditions be optimized?

- Methodological Answer : Dimethyl 2-(4-aminophenyl)malonate is typically synthesized via multi-step organic reactions. A standard approach involves alkylation of malonate esters with a 4-aminophenyl precursor under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO . Optimization includes adjusting stoichiometry, temperature (e.g., reflux conditions), and catalyst selection. For example, chromatography (silica gel, eluting with toluene/ethyl acetate mixtures) is critical for purification to achieve >95% purity . Reaction progress can be monitored via TLC or HPLC.

Q. How can the structural integrity of dimethyl 2-(4-aminophenyl)malonate be confirmed post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : ¹H/¹³C NMR to verify the malonate backbone (δ ~3.8 ppm for methyl esters) and aromatic protons (δ ~6.8–7.4 ppm for the 4-aminophenyl group) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., C=O bond ~1.20 Å, C–N bond ~1.35 Å) to confirm stereoelectronic effects .

- Mass Spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., [M+H]⁺ expected at m/z ~265.1) .

Q. What solvents and conditions are suitable for studying the compound’s reactivity in nucleophilic reactions?

- Methodological Answer : The malonate ester group is highly electrophilic. Use polar aprotic solvents (e.g., THF, acetonitrile) with mild bases (e.g., DBU) to facilitate nucleophilic substitutions at the α-carbon. For hydrolysis, aqueous NaOH/EtOH mixtures at 60–80°C yield carboxylic acid derivatives . Kinetic studies via UV-Vis spectroscopy can track reaction rates under varying pH/temperature .

Advanced Research Questions

Q. How do electronic effects of the 4-aminophenyl group influence the compound’s reactivity in cycloaddition or polymerization reactions?

- Methodological Answer : The electron-donating NH₂ group activates the aryl ring, enhancing conjugation with the malonate core. This increases susceptibility to electrophilic aromatic substitution and stabilizes transition states in Diels-Alder reactions. For polymerization, initiate with radical initiators (AIBN) in DMF at 70°C to form polyesters; monitor molecular weight via GPC . DFT calculations (e.g., Gaussian) can model frontier molecular orbitals to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay variability. Implement:

- Batch Reproducibility Tests : Compare LC-MS profiles across synthetic batches .

- Dose-Response Curves : Use IC₅₀ assays with standardized cell lines (e.g., HEK293) to quantify bioactivity variance .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile literature data, accounting for solvent/vehicle effects .

Q. How can computational methods predict the compound’s behavior in catalytic asymmetric synthesis?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective transformations. MD simulations (GROMACS) can model transition states to predict enantiomeric excess (ee). Validate with experimental circular dichroism (CD) spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.